molecular formula C14H25NO4 B2913505 (R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid CAS No. 1260606-26-5

(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid

Cat. No.: B2913505
CAS No.: 1260606-26-5
M. Wt: 271.357
InChI Key: JRQQQMPMEZFLGD-LLVKDONJSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

The molecular structure is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .

Scientific Research Applications

Transition-Metal Complexes and Catalytic Oxidation

Transition-metal complexes have significant implications in industrial processes, including the catalytic oxidation of cyclohexane into adipic acid and the preparation of terephthalic acid from p-xylene. These complexes, involving ligands such as (R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid, play a crucial role in homolytic and heterolytic chemistry, facilitating the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2. Innovations in biomimetic oxidations and metal-free systems are also highlighted, showcasing the versatility of these complexes in fine chemical synthesis (Brégeault, 2003).

Stereocontrolled Synthesis

The compound serves as a building block in the stereocontrolled synthesis of complex molecules, demonstrating its utility in practical and efficient synthetic methodologies. For instance, the synthesis of dipeptide isosteres highlights the compound's role in constructing biologically relevant molecules in a stereocontrolled manner, indicating its importance in peptide chemistry and drug design (Nadin et al., 2001).

Synthesis of Pseudopeptidic Compounds

The synthesis of pseudopeptidic compounds via sequential reactions, including the Ugi reaction followed by Staudinger/aza-Wittig cyclization, underscores the compound's role in the design of novel drug candidates. These methodologies provide access to enantiomerically pure compounds, showcasing the compound's utility in the synthesis of complex molecular architectures for pharmaceutical applications (Lecinska et al., 2010).

Improved Synthetic Methodologies

Advancements in synthetic methodologies for this compound are critical for its application in scientific research. Improved syntheses involving milder and more selective conditions, as well as classical and enzymatic approaches, facilitate the production of this compound in high selectivity. These developments are essential for its widespread use in research and development (Badland et al., 2010).

Chiroptical Properties and Polymer Science

The study of amino acid-derived poly(methylpropargyl ester)s, incorporating this compound, reveals its significance in the field of polymer science. The chiroptical properties of these polymers, indicating one-handed helical structures, are crucial for understanding the relationship between molecular structure and macroscopic properties. This research provides insights into the design of chiral materials with specific optical and mechanical properties (Qu, Sanda, & Masuda, 2009).

Mechanism of Action

For bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. It could involve binding to specific receptors, inhibiting enzymes, or modulating cellular pathways .

Safety and Hazards

This involves identifying any risks associated with handling or exposure to the compound. It includes toxicity levels, flammability, reactivity, and any necessary safety precautions .

Properties

IUPAC Name

(3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRQQQMPMEZFLGD-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260606-26-5
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid
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